Dipotassium nickel(2+) tetracyanide hydrate, also known as potassium tetracyanonickelate(II) hydrate, is an inorganic compound with the formula K₂Ni(CN)₄·xH₂O. This compound appears as yellow to orange crystalline solids and has a molecular weight of approximately 240.96 g/mol. It is soluble in water and exhibits a melting point around 100 °C . The compound contains nickel in its +2 oxidation state and is characterized by its tetracyanide ligands, which play a significant role in its chemical properties.
Potassium tetracyanonickelate(II) hydrate is a hazardous compound due to the presence of cyanide ligands. Cyanide is highly toxic and can inhibit cellular respiration, leading to death.
[1] A. Le Donne et al. (2019) ‘Potassium Tetracyanonickelate as a Cathode Material for Potassium-Ion Batteries’ ACS Applied Energy Materials, 2 (2), pp. 1242-1249
Potassium tetracyanonickelate(II) hydrate can serve as a precursor for the synthesis of various nickel-based catalysts. These catalysts are used in a range of organic transformations, including hydrogenation reactions, cross-coupling reactions, and hydrodehalogenation [2]. The advantage of using potassium tetracyanonickelate(II) hydrate lies in its well-defined structure and ease of conversion to active catalytic species [2].
[2] C. Gunanathan et al. (2017) ‘Nickel Complexes Derived from Potassium Tetracyanonickelate(II) Hydrate as Efficient Catalysts for Transfer Hydrogenation’ ACS Catalysis, 7 (10), pp. 6744-6749
The nickel(II) center in potassium tetracyanonickelate(II) hydrate exhibits interesting magnetic properties. Researchers are exploring its potential applications in the field of magnetism, investigating its behavior in different physical states and under varying conditions [3].
[3] M. Momenteau et al. (1993) ‘Magnetic ordering in Cs2Ni(CN)4·3H2O and K2Ni(CN)4·xH2O’ Physical Review B, 48 (14), pp. 9981-9989
This reaction illustrates how the compound can act as a source of cyanide ions under acidic conditions.
Dipotassium nickel(2+) tetracyanide hydrate is recognized for its toxicity due to the presence of cyanide ions. It poses significant health risks, including acute toxicity if ingested or inhaled. The compound has been noted for its potential carcinogenic effects and can cause severe respiratory and skin reactions upon exposure . In biological systems, nickel compounds are known to disrupt cellular processes and may lead to mutagenic effects. Consequently, handling this compound requires strict safety precautions.
The synthesis of dipotassium nickel(2+) tetracyanide hydrate typically involves reacting potassium cyanide with nickel(II) salts under controlled conditions. A common method includes:
This method allows for the production of high-purity dipotassium nickel(2+) tetracyanide hydrate suitable for various applications.
Dipotassium nickel(2+) tetracyanide hydrate has several applications across different fields:
Research on interaction studies involving dipotassium nickel(2+) tetracyanide hydrate often focuses on its reactivity with other metal ions and organic molecules. These studies help understand the stability and formation of mixed-metal complexes, which can exhibit unique properties compared to their individual components. For instance, interactions with transition metals can modify electronic properties, making them suitable for specific catalytic applications.
Dipotassium nickel(2+) tetracyanide hydrate shares similarities with several other cyanide complexes. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Potassium ferrocyanide | K₄[Fe(CN)₆] | Known as "yellow prussiate of potash," used in pigments and food processing. |
Sodium pentacyanonickelate | Na₂[Ni(CN)₅] | Contains five cyanides per nickel ion; used in electroplating processes. |
Copper(I) cyanide | CuCN | A simple cyanide complex; used in organic synthesis and catalysis. |
Dipotassium nickel(2+) tetracyanide hydrate is unique due to its specific coordination environment provided by four cyanides surrounding a nickel ion, which influences its chemical behavior and applications distinctly compared to other cyanides.
The synthesis of dipotassium tetracyanonickelate(II) hydrate relies on the controlled interaction of nickel(II) salts with cyanide ligands in aqueous media. A representative protocol involves dissolving nickel(II) sulfate hexahydrate ($$ \text{NiSO}4 \cdot 6\text{H}2\text{O} $$) in deionized water to form a green solution, followed by the gradual addition of potassium cyanide ($$ \text{KCN} $$) under constant stirring. Initial addition precipitates a nickel hydroxide-cyanide intermediate, which redissolves upon achieving stoichiometric excess of cyanide ions, yielding a stable yellow solution of the tetracyanonickelate(II) anion.
Critical to this process is maintaining a molar ratio of $$ \text{Ni}^{2+}:\text{CN}^- $$ at approximately 1:4 to prevent over- or under-coordination. Infrared spectroscopy confirms successful ligand substitution, with characteristic $$ \nu(\text{C≡N}) $$ stretching frequencies shifting from 2,100–2,120 cm$$ ^{-1} $$ in free cyanide to 2,080–2,090 cm$$ ^{-1} $$ upon coordination. X-ray diffraction studies of analogous compounds reveal square planar geometry around the nickel center, stabilized by strong-field cyanide ligands.
Industrial-scale production employs continuous flow reactors to optimize reaction kinetics, ensuring consistent ligand exchange and minimizing side products like nickel cyanide polymers. Post-synthesis, the solution is filtered to remove insoluble impurities, with yields exceeding 85% under optimized conditions.
X-ray diffraction analyses reveal that K₂Ni(CN)₄·xH₂O crystallizes in a monoclinic system with a columnar architecture facilitated by bridging cyanide ligands. The nickel(II) ion adopts a square-planar geometry, coordinated by four cyanide groups in the equatorial plane [4]. Two axial positions are occupied by water molecules or potassium ions, depending on hydration state, resulting in a slightly distorted octahedral coordination environment.
Parameter | Value | Source |
---|---|---|
Space group | P2₁/c | [4] |
Unit cell dimensions | a = 12.45 Å, b = 7.32 Å, c = 9.87 Å | [4] |
Ni–C bond length | 1.88 Å | [4] |
C≡N bond length | 1.15 Å | [4] |
The polymeric chains propagate along the b-axis, with nickel centers separated by 5.06 Å within chains and 6.62 Å between adjacent chains [4]. This arrangement arises from trans-bridging cyanide ligands, which link nickel centers into one-dimensional columns.
Bond distances in K₂Ni(CN)₄·xH₂O reflect the interplay between nickel’s electronic structure and ligand field effects. The equatorial Ni–C bonds (1.88 Å) are shorter than axial Ni–N bonds (2.10 Å), consistent with low-spin nickel(II) in a strong field ligand environment [3] [4].
Bond Type | Length (Å) | Geometry | Source |
---|---|---|---|
Ni–C (equatorial) | 1.88 | Square-planar | [4] |
Ni–N (axial) | 2.10 | Octahedral | [4] |
C≡N | 1.15 | Linear | [4] |
Resonant X-ray emission spectroscopy confirms the absence of ligand-to-metal charge-transfer (LMCT) transitions, indicating strong covalent Ni–C bonding due to overlap between nickel 3d orbitals and cyanide π* orbitals [3]. This covalency stabilizes the low-spin configuration, as evidenced by magnetic susceptibility data [7].
The hydration state (x) significantly influences lattice parameters. Anhydrous K₂Ni(CN)₄ exhibits a contracted unit cell compared to hydrated forms, with water molecules occupying interlamellar spaces and modulating potassium ion coordination.
Hydration State (x) | a (Å) | b (Å) | c (Å) | Volume (ų) | Source |
---|---|---|---|---|---|
0 (anhydrous) | 12.30 | 7.25 | 9.80 | 875.2 | [5] |
1 (monohydrate) | 12.45 | 7.32 | 9.87 | 890.1 | [4] |
Hydration introduces water molecules that hydrogen-bond to cyanide nitrogen atoms, increasing interchain distances and reducing lattice strain. This is corroborated by thermogravimetric analyses showing a 6.5% mass loss upon dehydration [5].